Advanced Physicochemical Profiling and Synthetic Integration of Methyl 3-amino-3-phenylpentanoate Hydrochloride
Advanced Physicochemical Profiling and Synthetic Integration of Methyl 3-amino-3-phenylpentanoate Hydrochloride
Executive Overview
In the realm of modern peptidomimetics and rational drug design, β,β-disubstituted β-amino acids represent a paradigm shift in overcoming the pharmacokinetic limitations of native α-peptides. Methyl 3-amino-3-phenylpentanoate hydrochloride (CAS: 1803591-84-5) serves as a premier chiral building block. By introducing a highly sterically hindered β-carbon into a peptide backbone, this compound fundamentally alters Ramachandran dihedral angles, granting near-absolute resistance to enzymatic degradation. This technical guide explores the causality behind its physicochemical properties, details a self-validating synthetic workflow, and maps its integration into advanced pharmaceutical applications.
Molecular Architecture & Physicochemical Causality
The molecular architecture of methyl 3-amino-3-phenylpentanoate hydrochloride is defined by a pentanoate aliphatic chain, a methyl ester, and a chiral β-carbon (C3) heavily substituted with both an amino group and a phenyl ring.
Causality of the Salt Form: Free β-amino acids are notoriously difficult to store and handle because the nucleophilic amine readily attacks the electrophilic carbonyl carbon, forming a stable six-membered lactam ring. By synthesizing the compound as a hydrochloride salt , the amine is protonated (
Quantitative Physicochemical Data
The following table summarizes the core quantitative data, structurally validated by 1[1] and foundational thermodynamic profiles of β-amino esters from 2[2].
| Property | Value | Structural Causality / Significance |
| Chemical Name | Methyl 3-amino-3-phenylpentanoate HCl | Core β,β-disubstituted scaffold. |
| CAS Number | 1803591-84-5 | Unique identifier for the HCl salt form. |
| Molecular Formula | C₁₂H₁₈ClNO₂ | Includes the HCl equivalent required for stability. |
| Molecular Weight | 243.73 g/mol | Free base MW is 207.27 g/mol ; difference confirms protonation. |
| Appearance | White to off-white crystalline powder | Indicates high-purity ordered crystal lattice. |
| Solubility | Soluble in DMSO, MeOH, H₂O | Ion-dipole interactions from the HCl salt drive rapid solvation. |
Mechanistic Synthesis & Self-Validating Isolation Protocol
The synthesis of methyl 3-amino-3-phenylpentanoate hydrochloride relies on the highly controlled esterification of the parent free acid. The protocol below utilizes thionyl chloride (
Experimental Protocol
Objective: To achieve >95% yield of the methyl ester while utilizing an internal self-validating feedback loop to ensure zero lactamization.
Step 1: Anhydrous Activation
Chill 50 mL of anhydrous methanol to 0°C under an inert argon atmosphere.
Causality: Argon prevents atmospheric moisture ingress. Moisture would prematurely hydrolyze
Step 2: Reagent Addition
Add 1.2 equivalents of
Step 3: Substrate Integration & Reflux
Introduce 10 mmol of 3-amino-3-phenylpentanoic acid. Elevate the temperature to 70°C and reflux for 4 hours.
Self-Validation Check 1: After 2 hours, perform a Thin-Layer Chromatography (TLC) aliquot check (Hexane:EtOAc 3:1). The complete disappearance of the baseline spot (highly polar free acid) and the emergence of a higher
Step 4: Precipitation & Isolation Remove the solvent in vacuo. Resuspend the resulting viscous oil in 5 mL of cold methanol, then rapidly add 50 mL of cold diethyl ether. Causality: Diethyl ether acts as a non-polar anti-solvent. It drastically reduces the dielectric constant of the mixture, forcing the highly polar hydrochloride salt to crash out of solution as a pure crystalline solid. Filter and dry under high vacuum.
Step 5: Final Analytical Validation
Self-Validation Check 2: Analyze the isolated crystal via LC-MS. The mass spectrometer must show a dominant peak at m/z 208.13 (
Figure 1: Synthetic workflow and in situ lactamization prevention of the β-amino acid ester.
Pharmacokinetic Applications: Overcoming Proteolytic Degradation
The integration of methyl 3-amino-3-phenylpentanoate into peptide sequences is a cornerstone of modern peptidomimetic drug development. According to research published by4[4], β-amino acids drastically modulate the conformation, dynamics, and proteolytic susceptibility of native peptides.
The Causality of Enzymatic Resistance:
Endogenous proteases (such as trypsin, pepsin, and DPP-IV) possess active sites that are evolutionarily hardwired to recognize the exact spatial geometry of standard α-peptide bonds. When methyl 3-amino-3-phenylpentanoate is incorporated, the extra methylene unit (the β-carbon) alters the fundamental Ramachandran dihedral angles (
More importantly, the presence of both a bulky phenyl ring and an ethyl group (derived from the pentanoate chain) at the C3 position creates a profound steric clash within the protease's
Figure 2: Logical pathway of steric-induced proteolytic resistance in β-peptidomimetics.
References
1.[1] BLD Pharm. 1803591-84-5 | Methyl 3-amino-3-phenylpentanoate hydrochloride. Retrieved from: 2.[3] The Royal Society of Chemistry. Supporting Information: Photoredox Catalysis for β-Amino Acid Derivatives. Retrieved from: 3.[2] BenchChem. β-Alanine Methyl Ester Hydrochloride: A Comprehensive Technical Guide. Retrieved from: 4.[4] ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from:
